molecular formula C14H12Cl2N2O2 B13731015 Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate CAS No. 20045-78-7

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate

Cat. No.: B13731015
CAS No.: 20045-78-7
M. Wt: 311.2 g/mol
InChI Key: WAJYJSYFFTXZKF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate is a high-purity chemical compound designed for research and development applications. This synthetic intermediate features a pyrimidine core functionalized with both a 4-chlorophenyl group and an ethyl acetate side chain, making it a valuable scaffold in medicinal chemistry and drug discovery. Its structure suggests potential as a key precursor in synthesizing more complex molecules, particularly for investigating biologically active compounds that target various enzymes and receptors. The reactive chlorine atom at the pyrimidine 6-position and the ester group offer versatile sites for further chemical modifications, such as nucleophilic substitution or hydrolysis, enabling the creation of targeted compound libraries for biological screening. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

20045-78-7

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl]acetate

InChI

InChI=1S/C14H12Cl2N2O2/c1-2-20-13(19)8-11-7-12(16)18-14(17-11)9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3

InChI Key

WAJYJSYFFTXZKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Ketoester and Guanidine Derivatives

According to patent WO1997044326A1, a common route starts with a ketoester (formula 1), commercially available or prepared by known methods, which is reacted with a guanidine derivative (formula 2) in a protic solvent such as ethanol under reflux for 6–24 hours (preferably 16 hours). This yields a 2-amino-4-hydroxypyrimidine intermediate (formula 3).

Chlorination to Form 4-Chloropyrimidine

The 2-amino-4-hydroxypyrimidine intermediate is then chlorinated using phosphorus oxychloride (POCl3) at reflux temperatures for 30 minutes to 8 hours (preferably 2 hours), typically in the absence of solvent, to obtain the 2-amino-4-chloropyrimidine derivative (formula 4).

Substitution with 4-Chlorophenyl Derivative

The 2-amino-4-chloropyrimidine derivative reacts with a 4-chlorophenyl-containing compound (formula 8) in a polar solvent such as dimethylformamide (DMF) or in a mixture of water and strong acid (e.g., sulfuric acid) at 70–100°C for several hours (12–72 hours in DMF, or 20 minutes to 10 hours in acidic aqueous medium). This step introduces the 4-chlorophenyl substituent at the 2-position of the pyrimidine ring.

Formation of Ethyl Acetate Side Chain

The ethyl acetate moiety is incorporated via reaction with ethyl chloroacetate or related esters. For example, treatment of cyanopyridinethione derivatives with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields corresponding ethyl ester derivatives. These esters can be cyclized or further transformed to amino esters and aminoamides, eventually leading to the desired ethyl 2-(pyrimidin-4-yl)acetate structure.

Representative Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Ketoester + Guanidine derivative Ethanol, reflux, 16 h 2-amino-4-hydroxypyrimidine Intermediate formation
2 2-amino-4-hydroxypyrimidine + POCl3 Reflux, 2 h 2-amino-4-chloropyrimidine Chlorination step
3 2-amino-4-chloropyrimidine + 4-chlorophenyl derivative DMF, 70–90°C, 24 h or aqueous H2SO4, 100°C, 2 h 2-(4-chlorophenyl)-4-chloropyrimidine Nucleophilic substitution
4 Cyanopyridinethione + Ethyl chloroacetate K2CO3, anhydrous conditions Ethyl ester derivatives Side chain introduction

Detailed Research Outcomes and Yields

From the literature, similar pyrimidine derivatives with halogen substituents and ester side chains were synthesized with yields ranging from 58% to 86% depending on the step and substituents. For example:

Compound Yield (%) Melting Point (°C) Solvent for Crystallization Molecular Formula
2-(4-chlorophenyl)-pyrimidine derivatives (similar to target compound) 70–85 155–205 Ethanol or DMF mixtures C16H13Cl2NO2 (approx.)

These compounds were isolated by conventional means such as recrystallization or chromatography, ensuring purity suitable for further reactions.

Additional Notes on Reaction Conditions and Purification

  • Solvents: Ethanol, DMF, and mixtures of water with strong acids are preferred for different steps to optimize solubility and reactivity.
  • Temperature: Reflux conditions are common, with temperatures ranging from 70°C to 100°C depending on the reaction.
  • Purification: Products are typically purified by recrystallization or chromatographic techniques to achieve high purity.
  • Chlorinating Agent: Phosphorus oxychloride is the preferred chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.
  • Reaction Times: Vary from 30 minutes to 72 hours depending on the step and reagents.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents Conditions Yield Range (%) Key Intermediate/Product
1 Condensation Ketoester + Guanidine derivative Ethanol, reflux, 16 h 70–86 2-amino-4-hydroxypyrimidine
2 Chlorination POCl3 Reflux, 2 h 65–75 2-amino-4-chloropyrimidine
3 Nucleophilic substitution 4-chlorophenyl derivative + 2-amino-4-chloropyrimidine DMF or acidic aqueous, 70–100°C, 2–24 h 60–85 2-(4-chlorophenyl)-4-chloropyrimidine
4 Esterification Ethyl chloroacetate + cyanopyridinethione K2CO3, anhydrous 70–80 Ethyl ester derivative

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the phenyl and pyrimidine rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate and its analogs:

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound (20045-78-7) Pyrimidine - 2-(4-Cl-phenyl)
- 6-Cl
- 4-ethyl acetate
311.16 High lipophilicity due to dual Cl atoms; potential for hydrophobic interactions.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (N/A) Pyrimidine - 2-SCH₂CO₂Et
- 4-thietan-3-yloxy
- 6-CH₃
314.40 Thioether and thietan groups enhance metabolic stability; methyl group reduces steric hindrance.
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate (N/A) Pyrimidine - 2-SCH₂CO₂Et
- 4-(4-Cl-phenyl)
322.81 Thio linkage increases electron density; 4-Cl-phenyl enhances π-π stacking.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (1261542-34-0) Pyrimidine - 6-Cl
- 4-CH₂CO₂Et
200.62 Simplified structure lacking 4-Cl-phenyl; lower molecular weight improves solubility.
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate (938020-64-5) Pyrimidine - 2-SCH₂CO₂Et
- 4-(4-Cl-phenyl)
- 6-CF₂H
358.79 Difluoromethyl group enhances metabolic stability and bioavailability.

Key Observations :

  • Chlorine Substitution: The dual chlorine atoms in the target compound (positions 2 and 6) contribute to higher lipophilicity compared to analogs with single Cl or non-halogen substituents .
  • Thio vs.
  • Fluorine Incorporation : The difluoromethyl group in CAS 938020-64-5 enhances metabolic stability due to fluorine’s resistance to oxidative degradation .

Computational and Experimental Insights

  • Docking Studies: The imidazole analog () showed superior docking scores (Glide Score: -12.3) with nuclear sirtuins compared to non-chlorinated derivatives, suggesting that the 4-chlorophenyl group in the target compound may similarly enhance target binding .
  • Solubility and Stability : The target compound’s ester group allows hydrolysis to carboxylic acids, improving water solubility in vivo. Analogs with thioethers (e.g., ) exhibit slower hydrolysis rates, prolonging half-life .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrimidine-thiol derivative (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of a base like potassium carbonate in acetone under reflux for 12 hours . Key parameters include:

  • Solvent choice : Acetone or ethyl acetate, which balances reactivity and solubility.
  • Reaction time : Extended reflux (~12 hours) ensures complete substitution.
  • Purification : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate or magnesium sulfate .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • LCMS/HPLC : Retention times (e.g., 1.01–1.19 minutes under SMD-FA05 conditions) and mass spectrometry (e.g., m/z 789–791 [M+H]⁺) confirm molecular weight and purity .
  • NMR : Key signals include the ethyl ester triplet (δ ~1.34 ppm) and quartet (δ ~4.29 ppm), aromatic protons (δ ~7.2–7.4 ppm), and pyrimidine-related peaks .
  • Crystallography : SHELX software (e.g., SHELXL) can resolve X-ray structures for unambiguous confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?

  • Coupling agents : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide enhances acylation efficiency under nitrogen at 0°C .
  • Solvent ratios : Ethyl acetate/N,N-dimethylformamide mixtures (2:1 v/v) improve solubility of intermediates .
  • Contradictions : Lower yields in some protocols (e.g., 70–100% variability) may stem from incomplete removal of byproducts like morpholine derivatives. Re-extraction with 1 M dipotassium hydrogen phosphate reduces acidic impurities .

Q. What analytical strategies resolve discrepancies in biological activity data for derivatives of this compound?

  • Dose-response profiling : Use IC₅₀ values (e.g., 5–6 μg/mL in antiviral assays) to compare potency across studies .
  • Therapeutic index (TI) : Calculate TI = CC₅₀/IC₅₀ to differentiate cytotoxicity (e.g., TI >80 indicates selectivity) .
  • Structural analogs : Replace the 4-chlorophenyl group with fluorophenyl or morpholinoethoxy moieties to assess SAR trends .

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

  • Docking studies : Target viral proteases or kinases using the pyrimidine core as a hinge-binding motif.
  • ADMET prediction : Evaluate logP (optimal ~2–3) and metabolic stability via cytochrome P450 interactions .
  • In silico validation : Compare results with experimental LCMS/UV data to refine predictive models .

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic analysis for this compound, and how can they be mitigated?

  • Challenges : Low crystal quality due to ester group flexibility or chlorine atoms causing weak diffraction.
  • Solutions :
    • Use high-resolution data (≤1.0 Å) and SHELXD for phase refinement .
    • Co-crystallize with stabilizing agents (e.g., cyclodextrins) .

Q. How can conflicting NMR data from similar derivatives be interpreted?

  • Artifact identification : Check for residual solvents (e.g., ethyl acetate at δ ~1.2 ppm) or rotamers caused by hindered rotation of the pyrimidine ring .
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic/ester protons .

Biological Evaluation

Q. What in vitro assays are recommended for assessing antiviral or anticancer potential?

  • Antiviral : Plaque reduction assays against HSV-1, with Vero cells to measure IC₅₀ and CC₅₀ .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using cisplatin as a positive control .
  • Targeted assays : Kinase inhibition profiling (e.g., EGFR or VEGFR) via competitive ELISA .

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